

An In-depth Technical Guide to (Phenylsulfonyl)acetic acid

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Compound of Interest

Compound Name: (Phenylsulfonyl)acetic acid

Cat. No.: B1266093

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(Phenylsulfonyl)acetic acid**, covering its chemical and physical properties, synthesis methodologies, key chemical reactions, and significant biological activities. It is intended to serve as a technical resource for professionals in research and development.

Core Properties of (Phenylsulfonyl)acetic acid

(Phenylsulfonyl)acetic acid, also known as 2-(benzenesulfonyl)acetic acid, is an organic compound featuring a phenylsulfonyl group attached to an acetic acid moiety. Its unique structure makes it a valuable intermediate in pharmaceutical synthesis.

CAS Number: 3959-23-7[1][2][3]

Chemical Structure:

The key quantitative properties of **(Phenylsulfonyl)acetic acid** are summarized in the table below for easy reference.

Property	Value	Citations
IUPAC Name	2-(benzenesulfonyl)acetic acid	[1][4][5]
Molecular Formula	C ₈ H ₈ O ₄ S	[1][2][4]
Molecular Weight	200.21 g/mol	[1][2][5]
Melting Point	108-115 °C	[4][6]
Boiling Point	452.2 °C at 760 mmHg	[6]
Density	1.406 g/cm ³	[6]
Flash Point	227.3 °C	[6]
InChI Key	YTEFAALYDTWTLB-UHFFFAOYSA-N	[1][3][4]
Canonical SMILES	<chem>C1=CC=C(C=C1)S(=O)(=O)CC(=O)O</chem>	[1][5]
Appearance	White to pale yellow crystals or powder	[4]
Purity (Typical)	≥96.0%	[4][6]
Hazards	Causes skin and serious eye irritation. May cause respiratory irritation.	[5][7]

Synthesis and Experimental Protocols

(Phenylsulfonyl)acetic acid can be synthesized through several routes. The most common methods involve the oxidation of a precursor sulfide or the reaction of a sulfinate salt with an acetic acid derivative.

Synthesis via Oxidation of (Phenylthio)acetic acid

A prevalent method for synthesizing **(Phenylsulfonyl)acetic acid** is the oxidation of its thioether analog, (Phenylthio)acetic acid. This reaction typically employs a strong oxidizing agent like hydrogen peroxide in an acidic medium.

This protocol describes the synthesis of **(Phenylsulfonyl)acetic acid** by oxidizing (Phenylthio)acetic acid using hydrogen peroxide in glacial acetic acid.

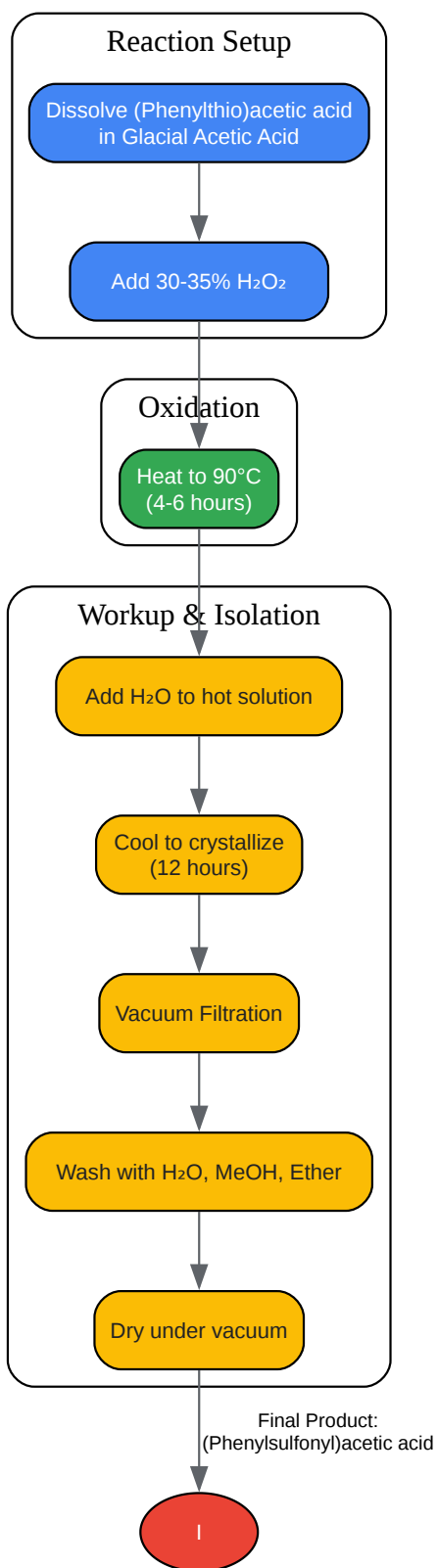
Materials:

- (Phenylthio)acetic acid
- 30-35% Hydrogen peroxide (H_2O_2)
- Glacial acetic acid
- Deionized water
- 500-mL three-necked flask
- Reflux condenser
- Thermometer
- Magnetic stirrer and stir bar
- Oil bath
- Büchner funnel and vacuum filtration apparatus

Procedure:

- **Reaction Setup:** In a 500-mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve a specific amount of (Phenylthio)acetic acid (e.g., 0.1 mol) in glacial acetic acid (e.g., 200 mL).
- **Addition of Oxidant:** To the solution, carefully add an excess of 30-35% hydrogen peroxide (e.g., 0.25 mol).
- **Heating:** Using an oil bath, heat the reaction mixture to approximately 90°C. Maintain this temperature with constant stirring for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

- Precipitation: After the reaction is complete, add deionized water (e.g., 50 mL) to the hot solution.
- Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the product. Let it stand for at least 12 hours.
- Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals sequentially with cold deionized water, cold methanol, and finally diethyl ether to remove impurities.
- Drying: Dry the purified product in a vacuum oven to obtain **(Phenylsulfonyl)acetic acid**.



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Synthetic workflow for **(Phenylsulfonyl)acetic acid**.

Key Chemical Reactions

(Phenylsulfonyl)acetic acid can undergo several types of reactions, primarily involving its carboxylic acid group and the sulfonyl group.

- **Esterification:** The carboxylic acid functional group readily undergoes Fischer esterification when reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.^[1] This is a crucial step for creating derivatives for pharmaceutical applications.
- **Nucleophilic Substitution:** The sulfonyl group is a strong electron-withdrawing group, making the adjacent carbon susceptible to nucleophilic attack. It can react with various nucleophiles to yield modified derivatives.^[1]
- **Decarboxylation:** Under specific conditions, **(Phenylsulfonyl)acetic acid** can undergo decarboxylation, which involves the loss of the carboxyl group as carbon dioxide.^[1]

Biological Activity and Applications in Drug Development

(Phenylsulfonyl)acetic acid and its derivatives have garnered significant attention in drug development, particularly for the treatment of type 2 diabetes mellitus.^[1]

Agonism of Free Fatty Acid Receptor 1 (FFA1)

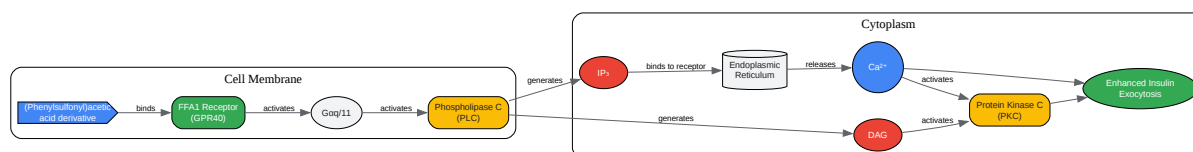
Derivatives of **(Phenylsulfonyl)acetic acid** have been identified as potent agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.^{[8][9]} FFA1 is a G-protein coupled receptor located on pancreatic β -cells and is activated by medium to long-chain fatty acids.^[10]

The activation of FFA1 is a key mechanism for potentiating glucose-stimulated insulin secretion (GSIS). When an agonist, such as a derivative of **(Phenylsulfonyl)acetic acid**, binds to FFA1, it initiates a signaling cascade that enhances the release of insulin in the presence of elevated glucose levels.^{[9][10]} This makes FFA1 an attractive therapeutic target for type 2 diabetes, as agonists can improve glycemic control with a reduced risk of hypoglycemia compared to other insulin secretagogues.^{[8][9]}

FFA1 Signaling Pathway

The binding of an agonist to the FFA1 receptor on pancreatic β -cells triggers a G α q/11-mediated signaling pathway.[10]

- **Activation of PLC:** The activated G α q subunit stimulates phospholipase C (PLC).
- **IP₃ and DAG Production:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
- **PKC Activation:** DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
- **Enhanced Insulin Exocytosis:** The elevated cytoplasmic Ca²⁺ levels and activated signaling kinases are critical for the fusion of insulin-containing granules with the cell membrane, resulting in enhanced insulin secretion.



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FFA1 receptor signaling cascade in pancreatic β -cells.

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